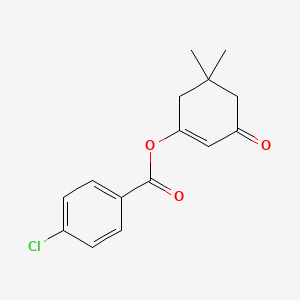
5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate is a chemical compound with the molecular formula C₁₅H₁₅ClO₃ and a molecular weight of 278.73 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is known for its unique structure, which includes a cyclohexenyl ring and a chlorobenzenecarboxylate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorobenzene ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Applications De Recherche Scientifique
5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate has several applications in scientific research, including:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Mécanisme D'action
The mechanism by which 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to changes in cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-3-oxo-1-cyclohexenyl benzoate: Similar structure but lacks the chlorine atom on the benzene ring.
5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-methylbenzenecarboxylate: Similar structure but has a methyl group instead of a chlorine atom on the benzene ring.
5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-nitrobenzenecarboxylate: Similar structure but has a nitro group instead of a chlorine atom on the benzene ring.
Uniqueness
The presence of the chlorine atom in 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate distinguishes it from other similar compounds. This chlorine atom can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Propriétés
IUPAC Name |
(5,5-dimethyl-3-oxocyclohexen-1-yl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-15(2)8-12(17)7-13(9-15)19-14(18)10-3-5-11(16)6-4-10/h3-7H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKORKSCDUXGMSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)OC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369706 |
Source


|
| Record name | 5,5-dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303987-01-1 |
Source


|
| Record name | 5,5-dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
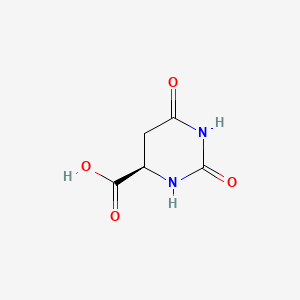
![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)
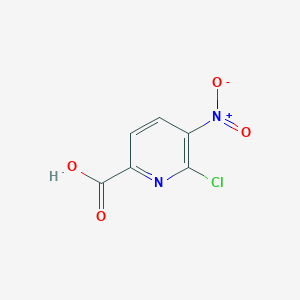

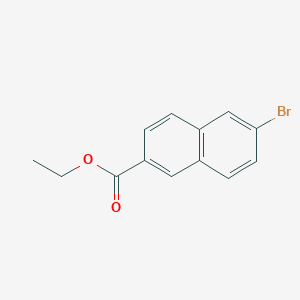
![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)


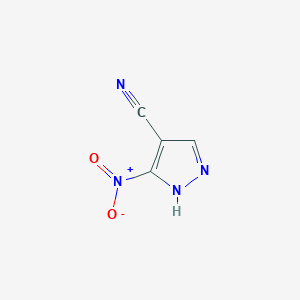
![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)
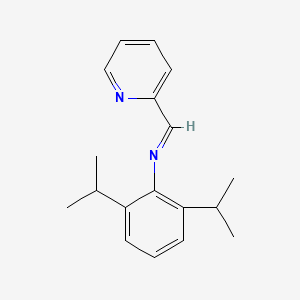
![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)
![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)
![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
